molecular formula C8H6BrCl B2916666 1-Bromo-2-chloro-4-ethenylbenzene CAS No. 1692077-74-9

1-Bromo-2-chloro-4-ethenylbenzene

Cat. No.: B2916666
CAS No.: 1692077-74-9
M. Wt: 217.49
InChI Key: RLUSNAAVDCMDLN-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethenylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with bromine, chlorine, and ethenyl (vinyl) groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-ethenylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethenylbenzene (styrene) using bromine and chlorine under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction is carried out at a temperature range of 0-50°C to ensure selective substitution on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-ethenylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the ethenyl group can be further functionalized.

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethenyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl-substituted derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are employed.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are utilized.

Major Products Formed

    EAS Reactions: Functionalized derivatives with additional substituents on the benzene ring.

    Nucleophilic Substitution: Compounds with nucleophiles replacing bromine or chlorine.

    Oxidation: Aldehydes, carboxylic acids, and other oxidized products.

    Reduction: Ethyl-substituted derivatives.

Scientific Research Applications

1-Bromo-2-chloro-4-ethenylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals and agrochemicals.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chlorobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

    1-Bromo-4-chloro-2-ethylbenzene: Contains an ethyl group instead of an ethenyl group, affecting its reactivity and applications.

    1-Bromo-2-chloroethane: A simpler compound with different chemical properties and uses.

Uniqueness

1-Bromo-2-chloro-4-ethenylbenzene is unique due to the presence of both halogen and ethenyl substituents on the benzene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUSNAAVDCMDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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